molecular formula C7H17O3P B105383 Diethyl propylphosphonate CAS No. 18812-51-6

Diethyl propylphosphonate

Cat. No. B105383
CAS RN: 18812-51-6
M. Wt: 180.18 g/mol
InChI Key: RUIKOPXSCCGLOM-UHFFFAOYSA-N
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Description

Diethyl propylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of diethyl propylphosphonate by analogy.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl [nitro(diazo)methyl]phosphonate is synthesized through a novel and convenient method, which could imply similar synthetic accessibility for diethyl propylphosphonate . Improved synthesis methods using the tBuLi/tBuOK system at low temperatures are reported for diethyl ferrocenylphosphonate, suggesting that low-temperature conditions might be beneficial for synthesizing sensitive phosphonate esters . Additionally, heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite produces diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, indicating that heating with triethylphosphite could be a general approach for phosphonate ester synthesis .

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives is characterized using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . The crystal structure of a diethyl ferrocenylphosphonate complex is described, providing insights into the coordination environment and geometry around the phosphorus atom . These studies suggest that diethyl propylphosphonate would also have a well-defined molecular structure amenable to analysis by these techniques.

Chemical Reactions Analysis

Diethyl phosphonate compounds exhibit diverse reactivity. For example, diethyl [nitro(diazo)methyl]phosphonate reacts with alkenes to form cyclopropyl α-nitrophosphonates, showing its potential in cycloaddition reactions . The reactivity of diethyl p-tolylsulphonylethynylphosphonate with nucleophiles and in cycloaddition reactions indicates that diethyl propylphosphonate might also participate in similar reactions . The addition of lithiated diethyl prop-2-enylphosphonate to aldehydes demonstrates the potential for carbon-carbon bond formation [8, 10].

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are extensively studied. The electrochemical behavior of ferrocenylphosphonates is investigated, showing reversible one-electron transfer reactions, which could be relevant for understanding the redox properties of diethyl propylphosphonate . The corrosion inhibition properties of diethyl (phenylamino)methyl phosphonate derivatives on carbon steel in acidic media are explored, indicating that diethyl propylphosphonate might also serve as a corrosion inhibitor . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is assessed through thermogravimetric analysis, suggesting that thermal properties are an important aspect of diethyl phosphonate derivatives .

Scientific Research Applications

Antimalarial Potential

Diethyl propylphosphonate derivatives have been evaluated for their antimalarial potential. Studies conducted on alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, synthesized from diethyl but-3-enylphosphonate, demonstrated significant in vitro and in vivo potency against Plasmodium falciparum and in the P. berghei mouse model, surpassing reference compounds in efficacy (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).

Synthesis of Propylphosphonic Anhydride

Research highlights the synthesis of propylphosphonic anhydride (T3P®), a significant coupling and dehydrating agent used in various chemical transformations, from commercially available diethyl phosphonate. An efficient method yielded pure T3P® with a 51% overall yield in four steps (Pizova & Bobál, 2015).

Corrosion Inhibition

Diethyl propylphosphonate derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid. These α-aminophosphonates demonstrated high inhibition efficiency, with one compound achieving up to 96.90% efficiency. Theoretical studies corroborated the experimental findings, indicating their efficacy as mixed-type inhibitors, primarily functioning as cathodic inhibitors (Gupta et al., 2017).

Anticorrosion Properties in Steel

Other studies on diethyl (phenylamino) methyl phosphonate derivatives have explored their anticorrosion properties for carbon steel in acidic media. Experimental methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) were used alongside theoretical approaches to demonstrate their effectiveness as corrosion inhibitors (Moumeni et al., 2020).

Future Directions

Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . New structures include 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines or so-called “open-ring” derivatives, acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates for the treatment of viral infections .

properties

IUPAC Name

1-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKOPXSCCGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172161
Record name Diethyl propanephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl propylphosphonate

CAS RN

18812-51-6
Record name Diethyl propylphosphonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl propanephosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018812516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl propanephosphonate
Source EPA DSSTox
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Record name Phosphonic acid, P-propyl-, diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.678
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Record name Diethyl (1-propyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Xu, X Han, T Wang, S Li, D Hua - Journal of Materials Chemistry A, 2018 - pubs.rsc.org
… area of 58.2 m 2 g −1 is prepared by the Suzuki coupling reaction of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and 2,7-dibromo-9,9′-bis(diethyl propylphosphonate…
Number of citations: 71 pubs.rsc.org
SMA Kedrowski, DA Dougherty - Organic letters, 2010 - ACS Publications
… Pleasingly, a trace amount of diethyl propylphosphonate could be detected in the crude … good (≥70%) yields of diethyl propylphosphonate could be obtained at room temperature using …
Number of citations: 36 pubs.acs.org
H Pizova, P Bobal - Tetrahedron Letters, 2015 - Elsevier
… residue gave 52.7 g (81%) of diethyl propylphosphonate (6). … A mixture of 20.00 g (0.11 mol) of diethyl propylphosphonate (… 3.00 g (0.02 mol) of diethyl propylphosphonate (6) in 10 ml of …
Number of citations: 18 www.sciencedirect.com
PK Kanaujia, A Purohit, D Pardasani… - Journal of separation …, 2010 - Wiley Online Library
Optimization of extraction and enrichment parameters of chemical warfare agents and their related chemicals from water are presented using multiwalled carbon nanotubes (MWCNTs) …
KS Roy, AK Purohit, B Chandra, DR Goud… - Analytical …, 2018 - ACS Publications
Extraction and identification of lethal nerve agents and their markers in complex organic background have a prime importance from the forensic and verification viewpoint of the …
Number of citations: 11 pubs.acs.org
N Bibent, T Charpentier… - European Journal of …, 2013 - Wiley Online Library
… Diethyl Propylphosphonate Functionalized SBA-15 [SBA-PO(OEt) 2 ]: The diethyl propylphosphonate functionalized mesoporous silica was prepared by one-pot co-condensation of …
JJ Kiddle, AF Gurley - Phosphorus, Sulfur, and Silicon and the …, 2000 - Taylor & Francis
A diverse series of phosphonate esters have been prepared using a domestic microwave oven. The microwave enhanced Michaelis-Arbuzov reaction shows remarkable rate …
Number of citations: 79 www.tandfonline.com
Y Wei, G Qiu, B Lei, L Qin, H Chu, Y Lu… - Journal of Medicinal …, 2017 - ACS Publications
… Starting with diethyl propylphosphonate 30, the propylphosphonic acid dichloride 31 was prepared in the same two step sequence (TMSBr–oxalyl chloride) and reacted with 1 and l-…
Number of citations: 29 pubs.acs.org
N Wan, Q Chang, F Hou, S Zhang, X Zang… - Chemistry of …, 2022 - ACS Publications
… ligands (CMP-EP) by a Suzuki–Miyaura coupling reaction between 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaboroolan-2-yl)benzene and 2,7-dibromo-9,9-bis(diethyl propylphosphonate)…
Number of citations: 17 pubs.acs.org
V Singh, AK Purohit, S Chinthakindi, RD Goud… - … of Chromatography A, 2016 - Elsevier
A simple, sensitive and low temperature sample preparation method is developed for detection and identification of Chemical Warfare Agents (CWAs) and scheduled esters in organic …
Number of citations: 18 www.sciencedirect.com

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